molecular formula C15H11ClN2O5 B11691268 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide

Cat. No.: B11691268
M. Wt: 334.71 g/mol
InChI Key: LPWIJIYJSZHKNQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide: is a synthetic organic compound characterized by the presence of a chloro group, a benzodioxin ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the nitrobenzoyl chloride with the benzodioxin amine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, thiols.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction, forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.

    5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiophenecarboxamide: Contains a thiophene ring instead of a nitrobenzamide moiety.

Uniqueness

The presence of the nitro group in 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H11ClN2O5

Molecular Weight

334.71 g/mol

IUPAC Name

5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-nitrobenzamide

InChI

InChI=1S/C15H11ClN2O5/c16-9-1-3-12(18(20)21)11(7-9)15(19)17-10-2-4-13-14(8-10)23-6-5-22-13/h1-4,7-8H,5-6H2,(H,17,19)

InChI Key

LPWIJIYJSZHKNQ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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